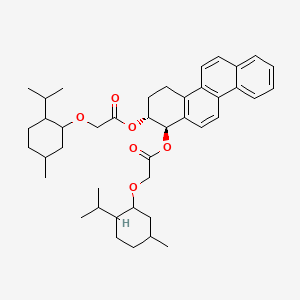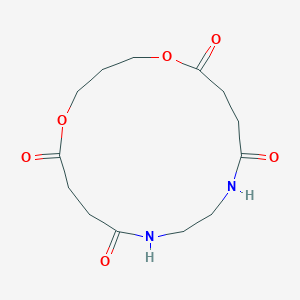
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone is a chemical compound with the molecular formula C₁₃H₂₀N₂O₆ It is known for its unique structure, which includes both oxygen and nitrogen atoms within a cyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
化学反応の分析
Types of Reactions
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
類似化合物との比較
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another compound with a similar cyclic structure but different functional groups.
Crown Ethers: A class of compounds known for their ability to form complexes with metal ions.
Uniqueness
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone stands out due to its specific combination of oxygen and nitrogen atoms within the ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring selective binding and catalysis.
特性
| 79688-09-8 | |
分子式 |
C13H20N2O6 |
分子量 |
300.31 g/mol |
IUPAC名 |
1,5-dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone |
InChI |
InChI=1S/C13H20N2O6/c16-10-2-4-12(18)20-8-1-9-21-13(19)5-3-11(17)15-7-6-14-10/h1-9H2,(H,14,16)(H,15,17) |
InChIキー |
PVSCMTGMQJMAFQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)CCC(=O)NCCNC(=O)CCC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



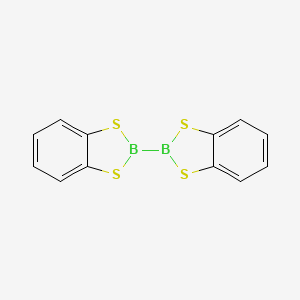
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/no-structure.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
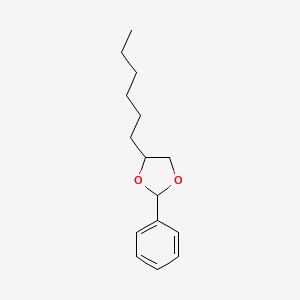


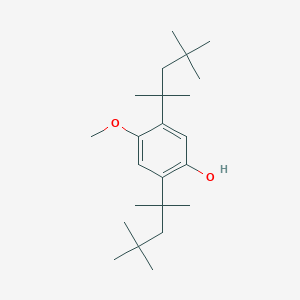
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
